molecular formula C10H12O3 B1295677 2,4-Dimethoxy-3-methylbenzaldehyde CAS No. 7149-92-0

2,4-Dimethoxy-3-methylbenzaldehyde

Cat. No.: B1295677
CAS No.: 7149-92-0
M. Wt: 180.2 g/mol
InChI Key: UOKAZUWUHOBBMD-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, featuring two methoxy groups and a methyl group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethoxy-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the methylation of 2,4-dihydroxy-3-methylbenzaldehyde using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-3-methylbenzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-3-methylbenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Its methoxy groups can participate in electron-donating interactions, stabilizing reaction intermediates and influencing reaction pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzaldehyde: Lacks the methyl group at the 3-position.

    3,4-Dimethoxybenzaldehyde: Has methoxy groups at the 3- and 4-positions instead of the 2- and 4-positions.

    2,5-Dimethoxybenzaldehyde: Features methoxy groups at the 2- and 5-positions.

Uniqueness

2,4-Dimethoxy-3-methylbenzaldehyde is unique due to the presence of both methoxy groups and a methyl group on the benzene ring. This specific substitution pattern influences its reactivity and makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

2,4-dimethoxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-9(12-2)5-4-8(6-11)10(7)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKAZUWUHOBBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291007
Record name 2,4-Dimethoxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-92-0
Record name 7149-92-0
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dimethoxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxy-3-methylbenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,4-Dimethoxy-3-methylbenzaldehyde in the synthesis of (-)-kendomycin?

A1: this compound serves as a crucial starting point in the total synthesis of (-)-kendomycin []. Researchers utilized this commercially available compound due to its structural similarity to a portion of the complex (-)-kendomycin molecule. This choice allowed for a more efficient and convergent synthetic route.

Q2: How does the spectral characterization of 2,4-Dimethoxy-3-methylphenethylamine compare to 2,5-Dimethoxy-4-methylphenethylamine ("2C-D")?

A2: Researchers synthesized 2,4-Dimethoxy-3-methylphenethylamine from this compound and characterized it using various spectroscopic techniques, including 1H NMR, 13C NMR, GC/MS, and FTIR []. This data was then compared to the existing data for 2,5-Dimethoxy-4-methylphenethylamine ("2C-D"), a known psychoactive compound. While the exact findings of the comparison are not detailed in the abstract, this comparative analysis likely provided insights into structural similarities and differences between the two compounds, which could be relevant to understanding their potential pharmacological properties.

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